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Compound of Interest

Compound Name: Ethyl 4-chloro-3-hydroxybutanoate

Cat. No.: B076548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 4-
chloro-3-hydroxybutanoate, a key chiral intermediate in the synthesis of various

pharmaceuticals. This document is intended to serve as a core resource for researchers and

professionals engaged in drug development and chemical synthesis, offering detailed

spectroscopic data, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for ethyl (S)-4-chloro-3-

hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.31 p 6.3 H-3

4.18 q 7.1 -OCH₂CH₃

3.65 dd 11.4, 4.9 H-4a

3.58 dd 11.4, 6.7 H-4b

2.61 dd 16.5, 5.0 H-2a

2.54 dd 16.5, 7.6 H-2b

1.28 t 7.1 -OCH₂CH₃

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

171.5 C-1 (C=O)

68.7 C-3

61.2 -OCH₂CH₃

49.6 C-4

40.8 C-2

14.1 -OCH₂CH₃

Solvent: CDCl₃. Spectrometer frequency: 101 MHz.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment

3440 O-H stretch (hydroxyl group)

2983, 2939 C-H stretch (aliphatic)

1732 C=O stretch (ester)

1375 C-H bend

1296, 1180, 1095 C-O stretch

760 C-Cl stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z) Predicted Adduct

167.04695 [M+H]⁺

184.07349 [M+NH₄]⁺

189.02889 [M+Na]⁺

205.00283 [M+K]⁺

149.03693 [M+H-H₂O]⁺

165.03239 [M-H]⁻

211.03787 [M+HCOO]⁻

225.05352 [M+CH₃COO]⁻

Note: This data is based on predicted values.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate
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A common method for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate is the asymmetric

reduction of ethyl 4-chloroacetoacetate.[2] Biocatalytic reductions using alcohol

dehydrogenases (ADHs) are frequently employed to achieve high enantioselectivity.[2]

Example Protocol: The synthesis can be performed using a recombinant E. coli expressing a

suitable ADH and a co-factor regeneration system (e.g., glucose dehydrogenase). The reaction

mixture typically contains ethyl 4-chloroacetoacetate, the biocatalyst, a co-substrate for

regeneration (e.g., glucose), and a buffer system. The reaction is monitored for conversion, and

the product is extracted using an organic solvent, followed by purification.[2]

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of ethyl 4-chloro-3-hydroxybutanoate is

dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 1%

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence.

ATR-FTIR Spectroscopy
A small drop of neat ethyl 4-chloro-3-hydroxybutanoate is placed directly onto the diamond

crystal of an ATR accessory. The spectrum is collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior

to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of ethyl 4-chloro-3-hydroxybutanoate is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions: An Agilent gas chromatograph coupled to a mass selective

detector can be used.
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GC Column: A nonpolar or semi-polar capillary column (e.g., HP-5MS).

Injector Temperature: 250 °C.

Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping

up to 250 °C.

Carrier Gas: Helium at a constant flow rate.

MS Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: Scanned from m/z 30 to 300.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of ethyl 4-
chloro-3-hydroxybutanoate.
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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